molecular formula C15H17ClN2O2 B1432524 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1267945-38-9

3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride

Cat. No.: B1432524
CAS No.: 1267945-38-9
M. Wt: 292.76 g/mol
InChI Key: XZXFEUYRDQHAGZ-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride is a useful research compound. Its molecular formula is C15H17ClN2O2 and its molecular weight is 292.76 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Study and Structure

A study by Unver et al. (2009) on a similar compound, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, involved synthesizing it from 2-hydroxy-3-methoxy-1-benzaldehyde and 2-chlorobenzylamine. The compound was characterized using various spectroscopic techniques, providing insights into its molecular structure and properties (Unver et al., 2009).

Hydrogen Bonding and Structure

Research by Boere et al. (2011) on N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, which are structurally related to the compound , highlights the role of hydrogen bonding in determining the molecular structure. This can provide a basis for understanding similar interactions in 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride (Boere et al., 2011).

Reactivity in Aqueous Solutions

A study by Arumugam and Popik (2010) on the reactivity of hydroxy- and methoxy- substituted o-quinone methides in aqueous solutions is relevant to understanding the reactivity of this compound under similar conditions (Arumugam & Popik, 2010).

Antibacterial Effects

Tavman et al. (2009) investigated the antibacterial effects of 2-methoxy-6-(1H-benzimidazol-2-yl)phenols and their transition metal complexes. This research might shed light on the potential antibacterial applications of this compound (Tavman et al., 2009).

Solute-Solvent Complexes

Research by Zheng et al. (2006) on 2-methoxyphenol (2MP) solute forming complexes with aromatic solvents like toluene through hydrogen bonding can provide insights into the behavior of this compound in similar environments (Zheng et al., 2006).

Properties

IUPAC Name

3-[(2-methoxyphenoxy)methyl]benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.ClH/c1-18-13-7-2-3-8-14(13)19-10-11-5-4-6-12(9-11)15(16)17;/h2-9H,10H2,1H3,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXFEUYRDQHAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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